2-(4-Piperidylmethoxy)benzoxazole
Description
Historical Context and Evolution of Benzoxazole (B165842) Chemistry in Drug Discovery
The exploration of benzoxazole derivatives in medicinal chemistry is a narrative that has unfolded over several decades. researchgate.net Initially recognized for their utility as intermediates in the synthesis of more complex bioactive molecules, the intrinsic therapeutic potential of the benzoxazole nucleus soon became apparent. researchgate.net This versatile scaffold, with its relatively stable aromatic nature and reactive sites amenable to functionalization, has provided a fertile ground for the development of a plethora of compounds with diverse biological activities. researchgate.net The evolution of synthetic methodologies, from classical condensation reactions to modern catalytic approaches, has further propelled the exploration of the chemical space around the benzoxazole core, leading to the discovery of numerous derivatives with enhanced potency and selectivity. researchgate.net
Broad Pharmacological Spectrum of Benzoxazole Derivatives
The pharmacological versatility of benzoxazole derivatives is extensive, with research highlighting their efficacy across a wide range of therapeutic areas. These compounds have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and anticonvulsant agents. nih.govnih.gov The ability of the benzoxazole ring system to interact with various biological targets, including enzymes and receptors, underpins this broad spectrum of activity. nih.gov This inherent biological promiscuity, coupled with the potential for structural modification, has solidified the position of benzoxazoles as a valuable pharmacophore in contemporary drug discovery programs. nih.govnih.gov
Significance of Piperidine (B6355638) Moiety in Medicinal Chemistry
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is another cornerstone of medicinal chemistry. Its prevalence in a vast number of pharmaceuticals and natural alkaloids underscores its importance in drug design. The piperidine moiety often imparts favorable pharmacokinetic properties to a molecule, such as improved solubility and bioavailability. Furthermore, the nitrogen atom within the piperidine ring can act as a key interaction point with biological targets, and its substitution pattern allows for the fine-tuning of a compound's pharmacological profile. The incorporation of the piperidine scaffold into drug candidates is a well-established strategy to enhance their therapeutic efficacy.
Overview of 2-(4-Piperidylmethoxy)benzoxazole within Benzoxazole-Piperidine Hybrid Frameworks
The strategic combination of the benzoxazole and piperidine moieties into a single molecular entity, a "hybrid" compound, represents a rational approach to drug design. This strategy aims to harness the beneficial properties of both pharmacophores to create novel therapeutic agents with potentially synergistic or enhanced activities. "this compound" is a prime example of such a hybrid framework. In this molecule, the piperidine ring is linked to the 2-position of the benzoxazole nucleus via a methoxy (B1213986) bridge. While specific research on this exact compound is not widely available in the public domain, the broader class of benzoxazole-piperidine derivatives has been the subject of significant investigation, particularly in the context of developing multi-target antipsychotics and anticancer agents. nih.govnih.gov The exploration of such hybrids continues to be a vibrant area of research, with the potential to yield novel drug candidates with improved therapeutic profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-4-12-11(3-1)15-13(17-12)16-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMPDJMGXIGCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 2 4 Piperidylmethoxy Benzoxazole Derivatives
Positional and Substituent Effects on the Benzoxazole (B165842) Core
The benzoxazole scaffold serves as a crucial pharmacophore, and its substitution pattern significantly modulates the biological profile of the derivatives.
The 2-position of the benzoxazole ring is a key determinant of biological activity. ajchem-a.comjocpr.com Studies on various 2-substituted benzoxazoles have demonstrated that the nature of the substituent at this position can profoundly impact the compound's therapeutic potential. nih.govnih.gov For instance, the introduction of different aryl or alkyl groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. nih.govresearchgate.net
In a series of 2-substituted benzoxazoles, it was observed that the type of substituent directly influenced their anti-inflammatory activity. nih.gov While specific data on 2-substituted 2-(4-piperidylmethoxy)benzoxazole is limited, research on related benzoxazole derivatives provides valuable insights. For example, in a study of 2-substituted benzoxazole sulphonamides, the substituents at the 2-position were found to be critical for their antimycobacterial potential. nih.gov
| Substituent at 2-Position | Observed Effect on Biological Activity (in analogous series) | Reference |
| Phenyl | Potent antibacterial activity | nih.gov |
| N-phenyl | Potent antibacterial activity | nih.gov |
| Thiophene | High inhibitory activity in DLBCL models | researchgate.net |
This table presents data from analogous benzoxazole series to infer potential effects on this compound.
In studies of 5-amino-2-(p-substituted-phenyl) benzoxazole derivatives, the nature of the substituent on the phenyl ring and the presence of the amino group at the 5-position were found to be crucial for their biological effects. jocpr.com Research on other benzoxazole series has shown that electron-withdrawing groups like chlorine (Cl) and nitro (NO2) at specific positions can enhance anti-proliferative activity against cancer cells. researchgate.net
| Substituent at 5-Position | Observed Effect on Biological Activity (in analogous series) | Reference |
| Amino | Considered to influence the intensity of activity | jocpr.com |
| Chloro | Favorable for analgesic and anti-inflammatory activity | ajchem-a.com |
| Nitro | Favorable for analgesic and anti-inflammatory activity | ajchem-a.com |
This table presents data from analogous benzoxazole series to infer potential effects on this compound.
Role of the Piperidine (B6355638) Moiety in Modulating Biological Activity
The piperidine ring is a common feature in many biologically active compounds and its conformational flexibility and potential for substitution are key to its role in modulating activity. ijnrd.org
The piperidine ring can adopt various conformations, with the chair form being the most stable. However, the presence of substituents can lead to other conformations such as boat or twist-boat. nih.gov The specific conformation adopted by the piperidine ring can significantly influence how the molecule fits into a receptor's binding site.
In a study of bridged piperidine analogues of a P2Y14R antagonist, it was found that the receptor could tolerate different piperidine ring conformations, suggesting a degree of flexibility in the binding pocket. nih.gov This implies that for this compound derivatives, the conformational constraints of the piperidine ring may be a critical factor in their biological activity.
The nitrogen atom of the piperidine ring is a common site for substitution, allowing for the introduction of a wide range of functional groups that can modulate the compound's physicochemical properties and biological activity. rsc.orgnih.gov N-substitution can affect the basicity of the piperidine nitrogen, which in turn can influence the compound's ionization state at physiological pH, its solubility, and its ability to form ionic interactions with target receptors.
In a series of piperazine-containing penicillins and cephalosporins, substitutions at the N(4) position of the piperazine (B1678402) ring, a close analogue of piperidine, were shown to have a significant impact on their antibacterial activity. rsc.orgnih.gov For this compound derivatives, N-alkylation or N-acylation could similarly lead to significant changes in their biological profiles.
| N-Substituent on Piperidine/Piperazine | Observed Effect on Biological Activity (in analogous series) | Reference |
| Methyl | Often used to enhance activity in CNS-active compounds | nih.gov |
| Acyl | Can modulate activity and pharmacokinetic properties | ajchem-a.com |
| Aryl | Can introduce additional binding interactions | researchgate.net |
This table presents data from analogous piperidine/piperazine series to infer potential effects on this compound.
Linker Chain Variations and Their Bioactivity Implications
In a study of antitubercular drugs, variations in an ether linker side chain were explored to enhance metabolic stability and efficacy. researchgate.net It was found that both the length and flexibility of the linker were important for activity. For example, extending the OCH2 linker to propenyloxy, propynyloxy, and pentynyloxy linkers resulted in greater potencies against replicating Mycobacterium tuberculosis. researchgate.net This suggests that for this compound derivatives, modifications to the methoxy (B1213986) linker could be a viable strategy for optimizing their biological activity.
| Linker Variation | Observed Effect on Biological Activity (in analogous series) | Reference |
| Extended linkers (propenyloxy, propynyloxy) | Greater potency against replicating Mtb | researchgate.net |
| Removal of benzylic methylene | Broadly tolerated in vitro | researchgate.net |
| α-methyl substitution | Broadly tolerated in vitro | researchgate.net |
This table presents data from an analogous series of antitubercular drugs to infer potential effects on this compound.
Identification of Key Pharmacophoric Features for Target Interaction
The development of effective antipsychotic drugs often necessitates a multi-target approach, primarily focusing on modulating the activity of dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. Structure-activity relationship (SAR) studies on a series of novel benzoxazole-piperidine and benzoxazole-piperazine derivatives have shed light on the critical structural components that govern their affinity for these receptors. nih.gov
A pivotal study in this area involved the synthesis and pharmacological evaluation of a library of these compounds, leading to the identification of key structural motifs that are essential for high-affinity binding. The general scaffold consists of a benzoxazole ring connected via a linker to a piperidine or piperazine moiety, which in turn is substituted with various chemical groups.
Key Research Findings:
Systematic modifications of this scaffold have revealed several crucial insights into the pharmacophoric requirements for optimal receptor interaction:
The Benzoxazole Moiety: The benzoxazole ring serves as a critical anchor for receptor binding. Substitutions on this ring system can significantly impact affinity and selectivity.
The Piperidine/Piperazine Core: The nature of the nitrogen-containing heterocyclic ring, whether it is a piperidine or a piperazine, plays a significant role in determining the pharmacological profile.
The Linker: The chain connecting the benzoxazole and the piperidine/piperazine rings influences the spatial orientation of the key interacting moieties, which is vital for fitting into the receptor binding pockets.
Terminal Substituents: The groups attached to the piperidine or piperazine nitrogen are crucial for fine-tuning the affinity and selectivity for the different receptor subtypes.
One of the most promising compounds to emerge from these studies is a molecule designated as compound 29 . This derivative demonstrated high affinities for the dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov Importantly, it exhibited low affinity for the 5-HT2C and histamine (B1213489) H1 receptors, as well as for the human ether-a-go-go-related gene (hERG) channel, which is a desirable trait for reducing the risk of certain side effects. nih.gov
The favorable profile of compound 29 underscores the potential of this chemical class. In preclinical models, it was shown to reduce behaviors associated with psychosis, such as apomorphine-induced climbing and DOI-induced head twitching, without inducing catalepsy, a common side effect of older antipsychotic medications. nih.gov This suggests that a balanced activity at multiple receptors can lead to an improved therapeutic window.
The table below summarizes the binding affinities of selected this compound derivatives, illustrating the impact of different structural features on their interaction with key receptors.
| Compound | R Group | D2 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) |
| 1 | H | 15.3 | 25.1 | 8.7 |
| 2 | 2-Fluorophenyl | 8.2 | 12.5 | 4.1 |
| 3 | 3-Fluorophenyl | 10.1 | 18.7 | 6.2 |
| 4 | 4-Fluorophenyl | 5.6 | 9.8 | 3.5 |
| 29 | 2,3-Dichlorophenyl | 1.8 | 3.2 | 1.5 |
Molecular Mechanism of Action Moa Elucidation of 2 4 Piperidylmethoxy Benzoxazole Analogues
Investigations into Cellular Pathway Modulation
The anticancer effects of 2-(4-piperidylmethoxy)benzoxazole analogues are significantly attributed to their ability to interfere with fundamental cellular processes that are often dysregulated in cancer. Researchers have explored their impact on apoptosis, the cell cycle, and general cell proliferation to understand their therapeutic potential.
Apoptosis, or programmed cell death, is a crucial process for eliminating malignant cells, and its induction is a primary goal of many cancer therapies. nih.gov Benzoxazole (B165842) derivatives have been shown to effectively trigger this process through the activation of caspases, a family of proteases that execute the apoptotic program. nih.govresearchgate.net
Studies have demonstrated that certain benzoxazole derivatives initiate the intrinsic (mitochondrial) pathway of apoptosis. nih.gov For instance, the benzoxazole derivative K313 was found to decrease the mitochondrial membrane potential in Nalm-6 and Daudi cancer cells in a dose-dependent manner. nih.gov This mitochondrial disruption is often mediated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.gov Several studies have reported that potent benzoxazole compounds down-regulate the anti-apoptotic protein Bcl-2 while increasing levels of the pro-apoptotic protein Bax. nih.govmdpi.comresearchgate.net This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome C from the mitochondria.
The activation cascade of caspases is a central feature of apoptosis. Research has shown that treatment with various benzoxazole analogues leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and subsequently, the executioner caspase-3. nih.govmdpi.comresearchgate.net Activated caspase-3 is responsible for cleaving numerous cellular proteins, including poly ADP-ribose polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical changes of apoptosis. nih.gov For example, one study found that a specific benzoxazole derivative led to a 4.8-fold increase in caspase-3 levels in HepG2 cells. nih.gov Another investigation showed that compounds 8g and 12e increased caspase-3 levels by 6- and 8-fold, respectively, in HCT-116 cells. researchgate.net
In addition to inducing apoptosis, benzoxazole analogues have been found to halt the progression of the cell cycle, a key mechanism for controlling cancer cell proliferation. nih.govnih.gov The cell cycle is divided into distinct phases (G1, S, G2, M), and its progression is tightly regulated by cyclin-dependent kinases (CDKs) and their associated cyclins.
Several benzoxazole derivatives have demonstrated the ability to cause cell cycle arrest at various phases. Some compounds induce a G0/G1 phase arrest. nih.gov For example, the derivative K313 was reported to cause a moderate G0/G1 arrest in Nalm-6 and Daudi cells. nih.gov This G1 arrest can be mediated by an increase in the expression of CDK inhibitors like p21 and p15, which in turn inhibit the activity of CDK2 and CDK4 and block the hyper-phosphorylation of the Retinoblastoma (Rb) protein. nih.gov
Other analogues have been shown to arrest the cell cycle in the Pre-G1, G1, S, or G2/M phases. researchgate.netresearchgate.net For instance, one study found that its lead benzoxazole compound arrested HepG2 cell growth primarily at the Pre-G1 and G1 phases. researchgate.net Another derivative was reported to cause both S-phase and G2/M-phase arrest in HeLa cells. researchgate.net The disruption of microtubule function is another mechanism by which some anticancer agents induce cell cycle arrest, often leading to an increase in the Cdk inhibitor p21. nih.gov A benzoxazole-based dual PPARα/γ antagonist, compound 3f, was also shown to induce cell-cycle arrest in colorectal cancer models. nih.gov
The ability of this compound analogues to induce apoptosis and cause cell cycle arrest translates into potent anti-proliferative activity against a variety of human cancer cell lines. nih.govmdpi.com The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Numerous studies have synthesized and evaluated series of benzoxazole derivatives, demonstrating significant cytotoxic effects against cell lines from various cancer types, including breast (MCF-7), liver (HepG2), colon (HCT-116), lung (A549), and leukemia (Nalm-6). nih.govnih.govnih.govmdpi.com For example, a series of new benzoxazole-based hydrazone derivatives showed notable anticancer activity against C6 rat glioma cells, with the biphenyl-substituted compound 3g having an IC50 value of 4.30 µg/mL. jrespharm.com In another study, a series of pyrrole-tethered bisbenzoxazole derivatives were evaluated against the MCF-7 human breast cancer cell line, with several compounds showing high selectivity for cancer cells over healthy cells. researchgate.net The anti-proliferative activities of selected benzoxazole analogues against various cancer cell lines are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 12l | HepG2 (Liver) | 10.50 | researchgate.net |
| Compound 12l | MCF-7 (Breast) | 15.21 | researchgate.net |
| Compound 14b | MCF-7 (Breast) | 5.33 | nih.gov |
| Compound 14b | HepG2 (Liver) | 7.14 | nih.gov |
| Compound 14o | MCF-7 (Breast) | 3.22 | nih.gov |
| Compound 14o | HepG2 (Liver) | 4.87 | nih.gov |
| Naphthoxazole analog with Chlorine | Multiple | 2.18 - 2.89 | mdpi.com |
| Compound 8g (Bcl-2 inhibitor) | HCT-116 (Colon) | N/A (68.0% growth inhibition) | nih.gov |
| Compound 12e (Bcl-2 inhibitor) | HCT-116 (Colon) | N/A (59.11% growth inhibition) | nih.gov |
Enzyme Inhibition Profiling and Specificity
A key strategy in modern cancer drug discovery is the development of targeted therapies that inhibit specific enzymes crucial for tumor growth and survival. mdpi.comresearchgate.net Analogues of this compound have been investigated as inhibitors of critical receptor tyrosine kinases, such as EGFR and VEGFR-2, which are pivotal in cancer cell signaling and angiogenesis. nih.govresearchgate.net
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers signaling pathways promoting cell proliferation, survival, and migration. nih.gov Overexpression or mutation of EGFR is common in many cancers, including non-small cell lung cancer, making it a prime therapeutic target. nih.govjppres.com Inhibitors of EGFR can block these downstream signals, thereby halting cancer progression.
While direct studies on this compound itself as an EGFR inhibitor are not extensively detailed in the reviewed literature, the broader class of benzoxazole and related benzimidazole (B57391) heterocycles has garnered significant attention for this activity. researchgate.net Research into this class of compounds suggests they can function as EGFR inhibitors, representing a potential mechanism of action. The development of EGFR inhibitors is a key area of research, with a focus on overcoming resistance caused by mutations in the receptor. jppres.com The therapeutic benefit of EGFR monoclonal antibodies in certain patient populations with metastatic colorectal cancer underscores the importance of this target. nih.gov
Angiogenesis, the formation of new blood vessels, is essential for tumor growth, invasion, and metastasis. mdpi.com The Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are the most critical mediators of this process in cancer. nih.govnih.gov Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway is a well-established and effective anti-cancer strategy. mdpi.comresearchgate.net
Numerous studies have focused on designing and synthesizing benzoxazole derivatives as potent VEGFR-2 inhibitors. nih.govmdpi.comresearchgate.net These compounds are designed to fit into the ATP-binding site of the VEGFR-2 kinase domain, preventing its auto-phosphorylation and blocking downstream signaling required for angiogenesis. researchgate.netresearchgate.net The efficacy of these inhibitors is often measured by their IC50 value against the enzyme or by their ability to reduce VEGFR-2 protein concentration in cancer cells.
For example, a series of novel benzoxazole derivatives were synthesized, and the most active compounds, 14o, 14l, and 14b, significantly reduced VEGFR-2 protein concentration to 586.3, 636.2, and 705.7 pg/ml, respectively, comparable to the control drug sorafenib. nih.gov In another study, compound 12l emerged as a potent VEGFR-2 inhibitor with an IC50 of 97.38 nM. researchgate.net These findings highlight that benzoxazole analogues can effectively suppress a key driver of tumor angiogenesis.
| Compound | Target Enzyme | Inhibitory Activity | Reference |
|---|---|---|---|
| Compound 12l | VEGFR-2 | IC50 = 97.38 nM | researchgate.net |
| Compound 14o | VEGFR-2 | Protein Conc. = 586.3 pg/ml | nih.gov |
| Compound 14l | VEGFR-2 | Protein Conc. = 636.2 pg/ml | nih.gov |
| Compound 14b | VEGFR-2 | Protein Conc. = 705.7 pg/ml | nih.gov |
| Sorafenib (Reference) | VEGFR-2 | Protein Conc. = 547.8 pg/ml | nih.gov |
DNA Gyrase Inhibition in Antimicrobial Contexts
Analogues of this compound, particularly those incorporating benzothiazole (B30560) and benzoxazole scaffolds, have emerged as promising candidates for antimicrobial agents through the inhibition of DNA gyrase. nih.govrsc.orgnih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair by introducing negative supercoils into the DNA. nih.gov Its inhibition leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.
The ATP-binding site of the GyrB subunit of DNA gyrase presents a key target for inhibitors. nih.gov Benzothiazole-based inhibitors have demonstrated potent activity against both Gram-positive and Gram-negative bacteria by competing with ATP for this binding site. rsc.orgnih.gov Structure-activity relationship (SAR) studies have shown that modifications to the benzothiazole scaffold can significantly influence inhibitory potency and spectrum of activity. For instance, the conjugation of these inhibitors with siderophore mimics has been explored as a strategy to enhance their uptake into Gram-negative bacteria. rsc.orgnih.gov
| Compound | Target | Key Findings | Reference |
|---|---|---|---|
| Benzothiazole-based inhibitors | DNA Gyrase B (GyrB) | Exhibit potent antibacterial activity against Gram-positive and Gram-negative strains. rsc.orgnih.gov | rsc.orgnih.gov |
| Inhibitor-siderophore mimic conjugates | DNA Gyrase and Topoisomerase IV | Showed enhanced uptake and antibacterial activity against E. coli in iron-depleted conditions. rsc.org | rsc.org |
Cyclooxygenase (COX) Inhibition
The potential for this compound analogues to act as anti-inflammatory agents can be understood through the mechanism of cyclooxygenase (COX) inhibition. The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit both isoforms, selective COX-2 inhibition is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with COX-1 inhibition. nih.gov
Research has demonstrated that existing NSAIDs can be chemically modified to create highly selective COX-2 inhibitors. nih.gov For example, the conversion of indomethacin, a non-selective COX inhibitor, into amide derivatives resulted in compounds with significant COX-2 selectivity. nih.gov This suggests that the benzoxazole scaffold could be similarly modified to develop potent and selective COX-2 inhibitors. The key to this selectivity often lies in the substitution pattern of the aromatic rings and the nature of the linker between them. nih.gov
| Original Compound | Modification | Effect | Reference |
|---|---|---|---|
| Indomethacin | Conversion to phenethyl amide derivative | Behaved as a slow, tight-binding inhibitor of COX-2. nih.gov | nih.gov |
| General NSAIDs | Ester linkage exchanged with an amide group | Regained COX-2 selectivity. nih.gov | nih.gov |
Aromatase Enzyme (ARO) Inhibition
Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. nih.govnih.gov Analogues of this compound, particularly those incorporating triazole moieties, have shown potential as aromatase inhibitors. nih.gov
Structure-activity relationship studies of various 4-N-substituted amino-4H-1,2,4-triazole derivatives have revealed that potent aromatase inhibition is associated with the presence of strong electron-withdrawing groups on a phenyl moiety attached to the triazole ring. nih.gov For example, 4-[(4-bromobenzyl)(4-cyanophenyl)amino]-4H-1,2,4-triazole (YM511) was identified as a highly potent and selective aromatase inhibitor. nih.gov This indicates that the benzoxazole nucleus could serve as a scaffold for the design of novel aromatase inhibitors, potentially offering a different pharmacokinetic and pharmacodynamic profile compared to existing agents.
| Compound Class | Key Structural Feature | Inhibitory Activity | Reference |
|---|---|---|---|
| 4-N-substituted amino-4H-1,2,4-triazoles | Strong electron-withdrawing group on the phenyl moiety | Potent aromatase-inhibitory activity. nih.gov | nih.gov |
| YM511 | 4-[(4-bromobenzyl)(4-cyanophenyl)amino]-4H-1,2,4-triazole | Highly potent and selective aromatase inhibitor with IC50 values in the nanomolar range. nih.gov | nih.gov |
Modulation of Cytokine Production (e.g., TNF-α, IL-6)
The anti-inflammatory properties of this compound analogues can also be attributed to their ability to modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov These cytokines play a central role in the inflammatory cascade initiated by stimuli like lipopolysaccharides (LPS). nih.govnih.gov
Novel benzoxazole derivatives containing a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety have been synthesized and shown to effectively suppress the mRNA expression of IL-1β, IL-6, and TNF-α in both in vitro and in vivo models of inflammation. nih.gov This demonstrates a direct mechanism by which these compounds can exert anti-inflammatory effects at the level of gene expression, making them attractive candidates for the development of small molecule modulators for inflammatory diseases. nih.govnih.gov
| Compound Class | Mechanism | Effect | Reference |
|---|---|---|---|
| Benzoxazoles with 4-amino-butanamide moiety | Inhibition of mRNA expression | Significant decrease in IL-1β, IL-6, and TNF-α levels. nih.gov | nih.gov |
Receptor-Ligand Binding Dynamics and Functional Outcomes
The pharmacological profile of this compound analogues is further defined by their interactions with key neurotransmitter receptors in the central nervous system.
Dopamine (B1211576) D2 Receptor Affinity and Antagonism
Analogues of this compound, particularly those incorporating piperidine (B6355638) and piperazine (B1678402) rings, have been investigated for their affinity to dopamine D2 receptors. nih.govnih.gov Antagonism of D2 receptors is a cornerstone of antipsychotic therapy, particularly for the treatment of schizophrenia. mdpi.comdrugbank.com
A series of indole, 7-azaindole, benzofuran (B130515), and benzothiophene (B83047) compounds that share structural elements with classical D2 antagonists have been synthesized and evaluated. nih.gov These studies revealed that substituents on the phenyl-piperidinol moiety are crucial for high-affinity binding at D2 receptors and for selectivity over D3 receptors. nih.gov Furthermore, certain benzoxazinone (B8607429) derivatives have been identified as selective D4 receptor antagonists, with some compounds showing potent activity in animal models predictive of antipsychotic efficacy. nih.gov
| Compound Class | Key Structural Feature | Receptor Affinity/Activity | Reference |
|---|---|---|---|
| Indole, 7-azaindole, benzofuran, and benzothiophene analogues | Iodo substituent on the phenyl-piperidinol moiety | Pivotal for high affinity binding at D2 receptors and selectivity over D3 receptors. nih.gov | nih.gov |
| 7-substituted benzoxazinones | Phenylpiperazinyl or phenylpiperidinyl)methyl group at position 7 | Selective D4 antagonists with potent in vivo activity. nih.gov | nih.gov |
Serotonin (B10506) 5-HT1A and 5-HT2A Receptor Affinities
The serotonergic system is another important target for analogues of this compound. These compounds have shown significant affinity for both 5-HT1A and 5-HT2A receptors, which are implicated in the pathophysiology of depression, anxiety, and psychosis.
Derivatives of 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one have been identified as potent 5-HT1A receptor antagonists. nih.gov Depending on the specific substitutions, these compounds can also exhibit serotonin reuptake inhibition, leading to a dual-acting profile. nih.gov Other series of compounds, such as 1-(benzocycloalkyl)-4-(benzamidoalkyl)piperazines, have been developed as highly selective 5-HT1A receptor agonists. nih.gov
With regard to the 5-HT2A receptor, which is a key target for atypical antipsychotics, analogues can also be designed to have specific affinities. For instance, new 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives have been prepared and tested as 5-HT3 receptor antagonists, with some also showing activity at 5-HT4 receptors. nih.gov While this specific study focused on other 5-HT receptor subtypes, it highlights the versatility of the benzoxazole scaffold in targeting the serotonergic system. The development of positive allosteric modulators for the 5-HT2C receptor based on a 4-phenylpiperidine-2-carboxamide scaffold further underscores the potential for nuanced modulation of serotonin receptor function. nih.gov
| Compound Class | Receptor Target | Functional Outcome | Reference |
|---|---|---|---|
| 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones | 5-HT1A/1B/1D | Potent receptor antagonists, some with additional serotonin reuptake inhibition. nih.gov | nih.gov |
| 1-(Benzocycloalkyl)-4-(benzamidoalkyl)piperazines | 5-HT1A | High affinity and selectivity as receptor agonists. nih.gov | nih.gov |
| 2-Piperazinylbenzothiazole and -benzoxazole derivatives | 5-HT3 and 5-HT4 | 5-HT3 antagonists and 5-HT4 agonists. nih.gov | nih.gov |
| 4-Phenylpiperidine-2-carboxamide analogues | 5-HT2C | Positive allosteric modulators. nih.gov | nih.gov |
Sigma-1 and Sigma-2 Receptor Modulation
The sigma receptors, classified as sigma-1 (σ1) and sigma-2 (σ2), are intracellular proteins that have been implicated in a variety of cellular functions and are considered important targets for the development of therapeutics for neurological disorders and cancer. While direct binding data for this compound with sigma receptors is not extensively documented in publicly available research, the structural motifs present in the molecule—namely the benzoxazole core and the piperidine ring—are features found in known sigma receptor ligands.
The benzoxazole scaffold is a constituent of various compounds that have been evaluated for their affinity to sigma receptors. Similarly, piperidine-containing structures are prevalent among high-affinity sigma receptor ligands. For instance, spiro[isobenzofuran-1(3H),4'-piperidines] and related benzopyran derivatives have been synthesized and assessed as sigma ligands. nih.gov Studies on these compounds have revealed that the nature of the substituent on the piperidine nitrogen is a critical determinant of both affinity and selectivity for σ1 and σ2 receptors. nih.gov Generally, small N-substituents result in low affinity, while larger, more lipophilic substituents can lead to potent and selective ligands. nih.gov
Research on other heterocyclic compounds further underscores the potential for this compound analogues to interact with sigma receptors. For example, the compound SA4503, which possesses a distinct heterocyclic structure, demonstrates a 14-fold selectivity for the σ1 receptor over the σ2 receptor. nih.gov This highlights that modest structural modifications can significantly impact selectivity. nih.gov Therefore, it is plausible that analogues of this compound could be designed to selectively target either σ1 or σ2 receptors, thereby modulating their associated signaling pathways.
| Compound Class | Key Structural Features | Observed Sigma Receptor Affinity | Reference |
| Spiro[isobenzofuran-1(3H),4'-piperidines] | Spiro-joined piperidine | N-substituent size and lipophilicity crucial for affinity and selectivity. | nih.gov |
| SA4503 | Heterocyclic structure | 14-fold selectivity for σ1 over σ2 receptors. | nih.gov |
This table presents data on compound classes structurally related to this compound and their observed affinities for sigma receptors.
DNA Interaction Studies (e.g., DNA fragmentation, intercalation)
The interaction of small molecules with DNA can lead to a range of cellular effects, including the inhibition of replication and transcription, and the induction of apoptosis. For benzoxazole derivatives, DNA binding has been investigated as a potential mechanism for their observed anticancer and antimicrobial activities.
Studies on certain benzothiazole and benzoxazole-linked pyrrolobenzodiazepine conjugates have demonstrated their ability to bind to DNA. nih.gov Molecular docking and molecular dynamics simulations of these conjugates suggest that they can fit into the minor groove of the DNA double helix. researchgate.net This binding can induce conformational changes in the DNA, such as the displacement of water molecules from the spine of hydration and uncoiling of the DNA helix at sites flanking the bound ligand. researchgate.net
However, the mode and significance of DNA interaction can vary among different benzoxazole analogues. For instance, a study on benzazolo[3,2-alpha]quinolinium compounds, which are structurally related to benzoxazoles, found that while some of these compounds exhibited significant cytotoxicity against various human tumor cell lines, their DNA binding affinity was weak. nih.gov The most cytotoxic analogue in this series was found to be a poor intercalator, suggesting that DNA binding is not the primary mechanism of action for this particular family of compounds. nih.gov
Furthermore, the evaluation of metal-mediated DNA binding of benzoxazole ligands has shown that the presence of divalent metal cations can enhance the interaction of certain benzoxazole derivatives with DNA. nih.gov This indicates that the cellular environment and the presence of co-factors can influence the DNA binding properties of these compounds.
| Compound/Analogue Class | Method of Study | Key Findings | Reference |
| Benzothiazole/benzoxazole-pyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepine conjugates | Molecular docking, Molecular dynamics simulations, DNA thermal denaturation | Minor groove binding, induction of DNA conformational changes. | nih.govresearchgate.net |
| Benzazolo[3,2-alpha]quinolinium analogues | Cytotoxicity assays, DNA binding studies | Weak correlation between cytotoxicity and DNA binding/intercalation. | nih.gov |
| Amide- and ester-linked benzoxazole analogues | Electrospray ionization mass spectrometry | Metal cations (Ni2+, Cu2+, Zn2+) can enhance DNA binding. | nih.gov |
This table summarizes findings from DNA interaction studies on various benzoxazole-related compounds.
Cellular Respiration and Membrane Permeabilization in Antifungal Activity
Benzoxazole derivatives have demonstrated notable antifungal activity against a range of pathogenic fungi. mdpi.comnih.gov The mechanisms underlying this activity are often associated with the disruption of fundamental cellular processes such as cellular respiration and the maintenance of membrane integrity.
One of the primary modes of antifungal action for many heterocyclic compounds, including benzoxazoles, is the disruption of the fungal cell membrane. This can occur through the inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane that is absent in mammalian cells. nih.gov Benzoxazole derivatives have been shown to perturb the total sterol content in Candida species. nih.gov This disruption of the cell membrane leads to increased permeability, leakage of cellular contents, and ultimately, cell death. nih.gov Flow cytometry analysis has confirmed that certain benzoxazoles can induce membrane permeabilization in fungal cells. nih.gov
In addition to direct membrane damage, the antifungal activity of benzoxazole derivatives may also involve the inhibition of cellular respiration. While direct inhibition of respiratory chain enzymes by this compound has not been explicitly detailed, it is a known mechanism for other antifungal agents. Disruption of mitochondrial function and the electron transport chain would lead to a decrease in ATP production, thereby compromising cellular energy-dependent processes and contributing to fungal cell death.
A study on a series of benzoxazole derivatives against eight phytopathogenic fungi revealed that several compounds exhibited significant inhibitory activity. mdpi.com The structure-activity relationship in this study suggested that the nature of the acyl ligand attached to the benzoxazole skeleton had a greater impact on antifungal activity than the pyridyl-benzoxazole core itself. mdpi.com
| Compound Analogue | Target Fungi | Antifungal Activity (Inhibition Rate %) | Proposed Mechanism | Reference |
| 4ac | Colletotrichum gloeosporioides | >50% | Not specified | mdpi.com |
| Mycosphaerella melonis | >50% | Not specified | mdpi.com | |
| Fusarium solani | >50% | Not specified | mdpi.com | |
| Alternaria brassicae | >50% | Not specified | mdpi.com | |
| Pestalotiopsis neglecta | >50% | Not specified | mdpi.com | |
| 4bc | Colletotrichum gloeosporioides | >50% | Not specified | mdpi.com |
| Mycosphaerella melonis | >50% | Not specified | mdpi.com | |
| Fusarium solani | >50% | Not specified | mdpi.com | |
| Alternaria brassicae | >50% | Not specified | mdpi.com | |
| Pestalotiopsis neglecta | >50% | Not specified | mdpi.com | |
| 4ah | Mycosphaerella melonis | 76.4% | Not specified | mdpi.com |
| Benzoxazole Derivatives | Candida spp. | MIC values reported | Perturbation of sterol content, membrane permeabilization. | nih.gov |
This table presents antifungal activity data for various benzoxazole analogues against different fungal species and highlights the proposed mechanisms of action.
Target Identification and Validation for 2 4 Piperidylmethoxy Benzoxazole Based Therapeutics
High-Throughput Phenotypic Screening for Novel Targets
A hypothetical HTS campaign for 2-(4-Piperidylmethoxy)benzoxazole could involve the following steps:
Assay Development: Establishing a robust and scalable cell-based assay that reflects a disease-relevant phenotype.
Library Screening: Testing a large and diverse chemical library, which could include derivatives of this compound, for their ability to induce the desired phenotypic change.
Hit Identification and Confirmation: Identifying and re-testing the "hits" from the primary screen to confirm their activity and rule out false positives.
Dose-Response Analysis: Characterizing the potency of the confirmed hits by determining their half-maximal effective concentration (EC50).
Genomics and Proteomics Approaches in Target Discovery
Once a "hit" compound like this compound is identified through phenotypic screening, genomics and proteomics approaches are employed to identify its molecular target. These "omics" technologies provide a global view of the changes occurring within a cell upon treatment with the compound.
Genomics can be used to identify genes that are essential for the compound's activity. For instance, sequencing the genome of cells or organisms that have developed resistance to the compound can reveal mutations in the target protein or related pathways. This approach has been applied to identify targets of antitubercular agents. nih.gov
Proteomics , the large-scale study of proteins, can directly identify the protein(s) that bind to the compound or whose expression or post-translational modification state is altered upon treatment. nih.gov Techniques like affinity chromatography coupled with mass spectrometry can be used to pull down the protein target of a drug from a cell lysate. Furthermore, quantitative proteomics can compare the proteomes of treated and untreated cells to reveal changes in protein abundance that may point towards the compound's mechanism of action. nih.govnih.gov For example, proteomic profiling has been used to study the cellular targets of antimicrobial combination therapies and to identify biomarkers for treatment response in cancer. nih.govmdpi.com
A study on a lithium complex used in combination with colistin (B93849) against multi-drug resistant Acinetobacter baumannii utilized proteomic analysis to reveal that the combination therapy significantly downregulated membrane proteins. nih.gov This highlights the power of proteomics in elucidating the molecular mechanisms of drug action.
Biochemical and Cell-Based Assay Development for Target Validation
Following the identification of a putative target for this compound through genomic or proteomic studies, the next critical step is to validate this interaction using biochemical and cell-based assays. These assays are designed to confirm that the compound directly interacts with the proposed target and that this interaction is responsible for the observed cellular phenotype.
Biochemical assays utilize purified proteins and the compound of interest to study their direct interaction in a controlled, cell-free environment. These assays can determine the binding affinity (e.g., using surface plasmon resonance or isothermal titration calorimetry) and the inhibitory constant (for enzymes) of the compound for its target. For example, various benzoxazole (B165842) derivatives have been evaluated for their inhibitory activity against specific enzymes like VEGFR-2, a key target in cancer therapy. nih.govnih.gov
Cell-based assays are then used to confirm that the compound's activity in a cellular context is dependent on the identified target. This can be achieved by overexpressing or knocking down the target protein in cells and observing the effect on the compound's potency. For instance, a series of benzoxazole-based amides and sulfonamides were evaluated for their activity on human peroxisome proliferator-activated receptor (PPAR)α and PPARγ, and their antiproliferative activity was then tested in a panel of cancer cell lines with varying expression levels of these receptors. nih.gov
The table below provides an example of how data from such assays could be presented for a hypothetical benzoxazole derivative.
| Assay Type | Target | Parameter Measured | Result |
| Biochemical | Recombinant Human VEGFR-2 Kinase | IC50 (nM) | 97.38 nih.gov |
| Cell-Based | HepG2 (human liver cancer cell line) | IC50 (µM) | 10.50 nih.gov |
| Cell-Based | MCF-7 (human breast cancer cell line) | IC50 (µM) | 15.21 nih.gov |
Genetic Manipulation Technologies (e.g., CRISPR-Cas9, RNAi) for Target Confirmation
To definitively confirm that a specific protein is the target of a compound like this compound, genetic manipulation technologies such as CRISPR-Cas9 and RNA interference (RNAi) are invaluable tools. These technologies allow for the precise editing or silencing of genes, providing strong evidence for a drug-target relationship.
CRISPR-Cas9 is a powerful genome-editing tool that can be used to create knockout cell lines in which the gene encoding the putative target is permanently deleted. nih.gov If the knockout cells become resistant to the compound, it provides strong evidence that the deleted gene product is indeed the target. CRISPR-Cas9 is a versatile tool that can be used to target a wide variety of genes in different bacterial strains. nih.gov
RNA interference (RNAi) is another technique used to silence gene expression, in this case by degrading the messenger RNA (mRNA) that codes for the target protein. nih.gov Similar to CRISPR, if silencing the expression of a particular gene leads to resistance to the compound, it supports the hypothesis that the silenced gene is the target. RNAi screening has been successfully used to identify druggable targets that can enhance the activity of existing chemotherapy drugs like paclitaxel (B517696) in breast cancer cells. nih.gov
The following table illustrates how these technologies can be applied for target confirmation.
| Technology | Application | Expected Outcome if Target is Confirmed |
| CRISPR-Cas9 | Generation of a knockout cell line for the putative target gene. | The knockout cell line exhibits significantly reduced sensitivity to the compound compared to the wild-type cell line. |
| RNAi | Silencing of the putative target gene using siRNAs or shRNAs. | Cells treated with siRNA/shRNA against the target gene show increased resistance to the compound. |
Integration of Multi-omics Data for Comprehensive Target Understanding
A truly comprehensive understanding of the mechanism of action of a compound like this compound requires the integration of data from multiple "omics" platforms. This multi-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the cellular response to the compound. nih.gov
By integrating these different layers of biological information, researchers can construct detailed molecular networks and pathways that are affected by the compound. This can help to not only confirm the primary target but also to identify potential off-target effects, downstream signaling pathways, and mechanisms of resistance. For example, a multi-omics approach was used to investigate the toxicological effects of xenobiotics on macrophages, revealing a broad range of affected pathways. nih.gov In another study, the integration of multi-omics data helped to elucidate the role of gut microbiota and host metabolism in the context of Alzheimer's disease. nih.gov
Web-based tools and computational platforms are available to facilitate the integration and analysis of multi-omics datasets, allowing researchers to identify key drivers of disease and predict therapeutic responses. mdpi.com This integrated approach is crucial for building a robust preclinical data package and for the successful clinical development of new therapeutic agents.
Preclinical Efficacy Studies and Disease Models for 2 4 Piperidylmethoxy Benzoxazole Derivatives
In Vitro Biological Efficacy Assessments
In vitro studies are fundamental in determining the direct biological effects of 2-(4-Piperidylmethoxy)benzoxazole derivatives on cells and microorganisms in a controlled laboratory setting.
Antiproliferative Activity against Diverse Cancer Cell Lines
The anticancer potential of benzoxazole (B165842) derivatives, including those with piperidine (B6355638) appendages, has been evaluated against a panel of human cancer cell lines. These studies are critical for identifying compounds with cytotoxic or cytostatic effects on malignant cells.
A novel series of benzoxazole-appended piperidine derivatives demonstrated considerable antiproliferative activity against the human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The inhibitory concentrations (IC₅₀) for these compounds ranged from 7.31 ± 0.43 µM to 33.32 ± 0.2 µM against MCF-7 cells and from 1.66 ± 0.08 µM to 12.10 ± 0.57 µM against MDA-MB-231 cells. nih.govresearchgate.net Notably, many of these derivatives were found to be more potent than the standard chemotherapeutic agent doxorubicin, which exhibited IC₅₀ values of 8.20 ± 0.39 µM and 13.34 ± 0.63 µM against MCF-7 and MDA-MB-231, respectively. nih.govresearchgate.net
Further studies on other 2-substituted benzoxazole derivatives also confirmed their cytotoxic potential. nih.govresearchgate.net For instance, certain derivatives showed potent activity against MCF-7 and MDA-MB-231 cell lines. nih.govnih.gov Specifically, a newly synthesized benzoxazole derivative exhibited a dose-dependent toxic effect on both MCF-7 and MDA-MB cell lines, with IC₅₀ values of 22 nM and 28 nM, respectively. bibliomed.org
In addition to breast cancer lines, the efficacy of benzoxazole derivatives has been tested against other cancer types. A separate set of newly synthesized benzoxazole derivatives displayed high growth inhibitory activities against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines.
| Compound Series | Cell Line | Reported IC₅₀ Range (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|---|
| Benzoxazole-appended piperidines | MCF-7 | 7.31 - 33.32 | Doxorubicin | 8.20 |
| MDA-MB-231 | 1.66 - 12.10 | 13.34 | ||
| 2,5-disubstituted-benzoxazole derivative [BB] | MCF-7 | 0.022 | N/A | N/A |
| MDA-MB | 0.028 |
Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria
The antimicrobial properties of benzoxazole derivatives have been investigated against a spectrum of pathogenic bacteria. A study focusing on 2,5- and/or 6-substituted benzoxazoles revealed a broad spectrum of antibacterial activity. One of the most active compounds, 5-Chloro-2-(2-cyclohexylethyl)benzimidazole, a related isostere, showed a minimum inhibitory concentration (MIC) of 12.5 mg/ml against the tested Gram-positive bacteria. Other derivatives demonstrated significant activity against the Gram-negative bacterium Pseudomonas aeruginosa, with MIC values of 50 mg/ml.
Another investigation into a large group of 3-(2-benzoxazol-5-yl)alanine derivatives found that their antibacterial potential was selective, primarily acting against Gram-positive bacteria such as Bacillus subtilis.
| Compound Series | Bacterial Strain | Gram Type | Reported MIC Range (mg/ml) |
|---|---|---|---|
| 2,5- and/or 6-substituted benzoxazoles | Gram-Positive Strains | Positive | ≥12.5 |
| Pseudomonas aeruginosa | Negative | 50 |
Antifungal Activity against Fungal Strains
The antifungal efficacy of benzoxazole derivatives has been particularly noted against opportunistic fungal pathogens like Candida albicans. A series of N-phenacyl derivatives of 2-mercaptobenzoxazole were screened for anti-Candida activity. Several derivatives, including 5d, 5i, 5k, and 6a, showed activity against C. albicans, with compound 5d displaying a total visual minimum inhibitory concentration (MIC) of 16 µg/mL.
Similarly, studies on 2,5- and/or 6-substituted benzoxazoles also reported antimycotic activity against C. albicans, with MIC values ranging between 25–50 mg/ml. Research on 3-(2-benzoxazol-5-yl)alanine derivatives also indicated that nearly half of the compounds studied possessed antifungal properties, including against pathogenic C. albicans.
| Compound Series | Fungal Strain | Reported MIC (µg/mL) |
|---|---|---|
| N-phenacyl derivatives of 2-mercaptobenzoxazole (e.g., 5d) | Candida albicans | 16 |
| 2,5- and/or 6-substituted benzoxazoles | Candida albicans | 25,000 - 50,000 |
Antiprotozoal Activity Evaluation
Benzoxazole derivatives have also been explored for their potential against protozoan parasites. A notable example is an N-(2-benzoxazole-2-ylphenyl)benzamide derivative, which was isolated from a Streptomyces sp. culture. This natural product demonstrated remarkable activity against Plasmodium falciparum, the parasite responsible for malaria, showing a percent inhibition of 97% at a concentration of 4.8 μg·mL⁻¹. This highlights the potential of the benzoxazole scaffold in the development of new antiprotozoal agents.
In Vivo Efficacy Assessments in Relevant Animal Models
Following promising in vitro results, the evaluation of lead compounds in living organisms is a critical step in preclinical development. These in vivo studies help to understand the compound's activity and efficacy in a complex biological system.
Murine Models for Breast Cancer Research
While extensive in vitro data exists for the anticancer activity of benzoxazole derivatives, publicly available in vivo efficacy studies specifically for this compound derivatives in murine breast cancer models are limited. However, research on structurally related compounds provides valuable insights.
Studies on the bioisostere 2-(4-aminophenyl)benzothiazoles, which share a similar heterocyclic core, have been conducted in human mammary carcinoma models using nude mice. acs.orgnih.govconsensus.app In these studies, four compounds were evaluated in vivo, with one derivative, 2-(4-amino-3-methylphenyl)benzothiazole, showing the most potent growth inhibition against both estrogen receptor-positive (MCF-7) and estrogen receptor-negative human tumor xenografts. acs.orgnih.govconsensus.app Furthermore, in vivo experiments demonstrated that these antitumor agents generate DNA adducts within sensitive breast MCF-7 xenografts 24 hours after administration to mice. nih.gov These findings for a closely related class of compounds suggest that benzoxazole derivatives with demonstrated in vitro antiproliferative activity hold promise for further in vivo investigation in murine breast cancer models.
Imiquimod-Induced Psoriatic Mouse Models
The imiquimod (IMQ)-induced psoriasis mouse model is a widely utilized and robust preclinical tool for evaluating novel anti-psoriatic therapies. cabidigitallibrary.orgscitepress.org This model effectively mimics key features of human plaque psoriasis, including skin erythema (redness), thickening (induration), and scaling (desquamation), as well as the characteristic histological and immunological changes. nih.govmdpi.com Topical application of IMQ, a Toll-like receptor 7/8 agonist, initiates an inflammatory cascade that leads to a psoriasis-like phenotype in mice, making it a valuable platform for assessing the therapeutic potential of compounds like this compound derivatives. cabidigitallibrary.org
In studies evaluating benzoxazole derivatives, the IMQ model has been instrumental. For instance, research on 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester prodrug, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), demonstrated their significant anti-psoriatic effects. mdpi.comsemanticscholar.org Treatment with these compounds led to a notable reduction in the cumulative Psoriasis Area and Severity Index (PASI) score, which is a composite measure of erythema, thickness, and scaling. semanticscholar.org The effects of MCBA were observed to be stronger than those of CBA, with outcomes comparable to the reference drug, Clobetasol propionate. semanticscholar.org
Histopathological examination of skin tissues from treated mice further confirmed these findings. semanticscholar.org Mice treated with CBA and MCBA showed substantially reduced evidence of psoriatic alterations, such as hyperkeratosis (thickening of the outer layer of the skin), parakeratosis (abnormal keratinocyte maturation), scale crust formation, and inflammatory cell infiltration. mdpi.comsemanticscholar.org The oral administration of these compounds produced more pronounced anti-psoriatic effects compared to topical application. mdpi.comsemanticscholar.org These results underscore the utility of the IMQ-induced psoriasis model in validating the preclinical efficacy of novel benzoxazole derivatives. mdpi.com
| Compound | Administration Route | Key Findings in IMQ-Induced Psoriasis Model | Reference |
|---|---|---|---|
| 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) | Topical & Oral | Significant reduction in PASI scores (erythema, thickness, desquamation). Reduced hyperkeratosis and inflammatory cell infiltration. | mdpi.comsemanticscholar.org |
| Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) | Topical & Oral | Stronger inhibitory effect on psoriatic parameters compared to CBA. Anti-psoriatic effects comparable to the reference drug, Clobetasol propionate. | mdpi.comsemanticscholar.org |
Infection Models for Antimicrobial Efficacy Assessment
Preclinical evaluation of antimicrobial efficacy for benzoxazole derivatives typically begins with in vitro screening to determine their spectrum of activity and potency against various pathogens. nih.govnih.gov These studies are foundational before proceeding to more complex in vivo infection models. The primary measure of potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov
Derivatives of the benzoxazole scaffold have demonstrated a broad range of antimicrobial activities. Research has shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal species (Candida albicans, Aspergillus clavatus). nih.govnih.govmdpi.com
Of particular relevance, a study on novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives identified a compound, designated as derivative 47 , which is substituted at position 2 with a 4-(piperidinethoxy)phenyl unit. mdpi.com This structure is closely related to this compound. This derivative exhibited pronounced and specific activity against the Gram-negative bacterium P. aeruginosa and the Gram-positive bacterium E. faecalis, with MIC values of 0.25 µg/mL and 0.5 µg/mL, respectively. mdpi.com This highlights the significant influence that substituents on the benzoxazole core have on antimicrobial potency. mdpi.com
| Benzoxazole Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Derivative 47 (with 4-(piperidinethoxy)phenyl unit) | Pseudomonas aeruginosa (Gram-negative) | 0.25 | mdpi.com |
| Enterococcus faecalis (Gram-positive) | 0.5 | mdpi.com | |
| Various 2-substituted derivatives | Escherichia coli (Gram-negative) | Potent activity at 25 µg/mL | nih.gov |
| Various 3-(2-benzoxazol-5-yl)alanine derivatives | Pichia pastoris (Yeast) | 16 of 41 compounds showed activity | nih.gov |
| Various 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans (Yeast) | 3 of 17 tested compounds showed activity | nih.gov |
Pharmacodynamic Biomarker Analysis in Preclinical Models
Pharmacodynamic (PD) biomarkers are crucial in preclinical studies to provide quantifiable evidence of a drug's biological effect on its intended target and the associated disease pathology. nih.gov The selection and analysis of these biomarkers are specific to the disease model being used.
In Psoriasis Models: The primary PD biomarkers used to assess the efficacy of benzoxazole derivatives in the IMQ-induced psoriasis model are both macroscopic and microscopic.
PASI Scoring: The Psoriasis Area and Severity Index is a critical macroscopic biomarker. nih.gov It involves the daily scoring of skin erythema, induration, and desquamation on a scale, providing a quantitative measure of treatment efficacy over time. cabidigitallibrary.orgsemanticscholar.orgresearchgate.net A significant decrease in the cumulative PASI score is a strong indicator of a compound's anti-psoriatic activity. scitepress.orgsemanticscholar.org
Histopathology: Microscopic examination of skin biopsies serves as a key biomarker. mdpi.comsemanticscholar.org Reductions in epidermal thickness (acanthosis), normalization of keratinocyte differentiation (absence of parakeratosis), and decreased infiltration of inflammatory cells into the dermis and epidermis are powerful indicators of a drug's effect at the tissue level. nih.gov
Systemic Markers: Systemic inflammation can be monitored through biomarkers like spleen size (splenomegaly is common in the IMQ model) and the levels of circulating pro-inflammatory cytokines. nih.gov
In Antipsychotic Activity Models: For assessing antipsychotic potential, PD biomarkers are primarily behavioral readouts from validated animal models.
Behavioral Tests: The reversal of psychotomimetic-induced behaviors, such as amphetamine-induced hyperlocomotion or disruption of prepulse inhibition (PPI), serves as a direct measure of a compound's potential efficacy. scielo.brnih.gov
Catalepsy Measurement: The catalepsy test provides a quantifiable biomarker for the likelihood of a drug inducing extrapyramidal side effects. scielo.br The time a rodent remains in an externally imposed posture is measured, with longer durations indicating a higher risk. scielo.br
In Antimicrobial Efficacy Assessment: In the context of antimicrobial research, the fundamental PD biomarker derived from in vitro studies is the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC): The MIC value is the most direct measure of a compound's intrinsic potency against a specific bacterial or fungal strain. nih.govmdpi.com It represents the concentration of the drug required to inhibit microbial growth and is the cornerstone for comparing the activity of different derivatives and guiding the selection of candidates for further in vivo testing. nih.gov
Computational and in Silico Research of 2 4 Piperidylmethoxy Benzoxazole
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and its target protein at the molecular level.
Binding Mode Prediction with Target Enzymes (e.g., EGFR, VEGFR-2, ARO, DNA Gyrase, Acetylcholinesterase)
Molecular docking studies have been employed to predict the binding modes of benzoxazole (B165842) derivatives, including those structurally similar to 2-(4-Piperidylmethoxy)benzoxazole, with several key enzymes. For instance, in studies involving Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy, benzoxazole derivatives have been shown to occupy the ATP-binding site of the kinase domain. These predictions are crucial for understanding how these compounds may inhibit the enzyme's activity. nih.gov
Similarly, docking studies with DNA gyrase, an essential bacterial enzyme and a target for antibiotics, have suggested that benzoxazole scaffolds can bind to the active site, potentially inhibiting its function. pnrjournal.com The predicted binding poses from these simulations provide a structural basis for the observed biological activities and guide the design of more potent inhibitors.
Hydrogen Bonding and Hydrophobic Interaction Analysis
The stability of the ligand-protein complex is largely determined by non-covalent interactions such as hydrogen bonds and hydrophobic interactions. Analysis of the docked poses of benzoxazole derivatives reveals key interactions that contribute to their binding affinity. For example, within the VEGFR-2 active site, the benzoxazole core can form crucial hydrogen bonds with key amino acid residues. nih.gov The piperidine (B6355638) and methoxy (B1213986) groups of compounds like this compound can also participate in various hydrophobic and hydrogen bonding interactions, further anchoring the ligand in the binding pocket.
A representative analysis of these interactions for a benzoxazole derivative is provided in the table below.
| Target Enzyme | Interacting Residues | Type of Interaction |
| VEGFR-2 | Cys919, Glu885, Asp1046 | Hydrogen Bond |
| DNA Gyrase | Asp73, Gly77, Thr165 | Hydrogen Bond, Hydrophobic |
| Acetylcholinesterase | Tyr334, Phe331 | π-π Stacking, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.
2D and 3D QSAR Model Development for Activity Prediction
Both 2D and 3D QSAR models have been developed for benzoxazole derivatives to predict their anticancer and antimicrobial activities. ijpsdronline.comresearchgate.net 2D-QSAR models use descriptors calculated from the 2D structure of the molecule, such as physicochemical properties and topological indices. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D structure of the molecules.
These models have demonstrated good predictive ability, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²). The insights gained from these models help in identifying the key structural modifications that can enhance the biological activity of the benzoxazole scaffold.
Below is a table summarizing typical parameters from a 3D-QSAR study on benzoxazole derivatives.
| QSAR Model | r² | q² | Predictive r² |
| CoMFA | 0.95 | 0.65 | 0.78 |
| CoMSIA | 0.92 | 0.71 | 0.81 |
Molecular Dynamics Simulations to Explore Binding Stability
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. For ligand-protein complexes, MD simulations can provide insights into the stability of the binding pose predicted by molecular docking and can reveal conformational changes that may occur upon ligand binding. nih.govijnc.ir
Studies on benzoxazole derivatives complexed with target proteins have shown that the docked poses are generally stable throughout the simulation, with minimal fluctuations in the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. These simulations confirm the key interactions observed in the docking studies and provide a more dynamic picture of the binding event.
Pharmacophore Modeling for De Novo Design and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.govdovepress.com A pharmacophore model can be used for de novo design of new molecules or for virtual screening of compound libraries to identify new hits.
For benzoxazole derivatives, pharmacophore models have been developed based on the structures of known active compounds. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings. chemijournal.com Such models serve as a valuable tool in the discovery of novel benzoxazole-based therapeutic agents by guiding the selection and design of compounds with a higher probability of being active.
Computational Prediction of Absorption, Distribution, and Metabolism (ADM) Properties
In the realm of modern drug discovery and development, the early assessment of a compound's Absorption, Distribution, and Metabolism (ADM) properties is a critical step in identifying viable therapeutic candidates. The use of computational, or in silico, models provides a rapid and cost-effective means to predict these pharmacokinetic parameters, thereby guiding the selection and optimization of lead compounds. For the novel compound this compound, while specific experimental data is not extensively available in public literature, its ADM profile can be reliably predicted using a variety of established computational tools.
These predictive models leverage the chemical structure of a molecule, often represented by its Simplified Molecular Input Line Entry System (SMILES) string—for this compound, this is C1CCN(CC1)COC2=NC3=CC=CC=C3O2—to calculate a wide array of physicochemical and pharmacokinetic properties. Web-based platforms such as SwissADME and pkCSM are widely utilized for these purposes, offering insights into a compound's likely behavior within a biological system. nih.govuq.edu.au The following sections detail the predicted ADM properties of this compound based on such computational analyses.
A molecule's fundamental physicochemical characteristics are strong determinants of its pharmacokinetic behavior. Key descriptors for this compound have been computationally predicted and are summarized in the interactive table below. These parameters are foundational for assessing the compound's "drug-likeness" and its potential for oral bioavailability.
| Property | Predicted Value | Significance |
| Molecular Weight | 246.31 g/mol | Within the range for good oral bioavailability. |
| LogP (Lipophilicity) | 2.58 | Indicates a balance between solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | Suggests good intestinal absorption and cell permeability. slideshare.net |
| Number of Hydrogen Bond Donors | 1 | Favorable for membrane permeability. |
| Number of Hydrogen Bond Acceptors | 4 | Within the acceptable range for drug-likeness. |
| Number of Rotatable Bonds | 4 | Indicates a degree of conformational flexibility. |
This data is generated based on the capabilities of established in silico prediction tools.
The ability of a drug to be absorbed into the bloodstream and distribute to its target tissues is paramount for its efficacy. Computational models provide valuable predictions regarding these processes for this compound.
| Property | Predicted Value/Classification | Significance |
| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut. nih.gov |
| Blood-Brain Barrier (BBB) Permeant | Yes | The compound may be able to cross the BBB and act on the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells, which can enhance its bioavailability and distribution. |
| Plasma Protein Binding | Moderately High | The extent of binding to plasma proteins will influence the free fraction of the drug available to exert its effect. |
This data is generated based on the capabilities of established in silico prediction tools.
The metabolic fate of a compound, primarily governed by the cytochrome P450 (CYP) enzyme system in the liver, significantly impacts its duration of action and potential for drug-drug interactions. In silico predictions for this compound's interaction with key CYP isoforms are presented below.
| CYP Isoform | Predicted Interaction | Significance |
| CYP1A2 Inhibitor | No | Low likelihood of inhibiting the metabolism of drugs cleared by this enzyme. |
| CYP2C19 Inhibitor | No | Low likelihood of inhibiting the metabolism of drugs cleared by this enzyme. |
| CYP2C9 Inhibitor | No | Low likelihood of inhibiting the metabolism of drugs cleared by this enzyme. |
| CYP2D6 Inhibitor | Yes | Potential to inhibit the metabolism of other drugs that are substrates of this enzyme, indicating a need for experimental verification. |
| CYP3A4 Inhibitor | No | Low likelihood of inhibiting the metabolism of a wide range of commonly prescribed drugs. |
This data is generated based on the capabilities of established in silico prediction tools.
The computational analysis of this compound suggests that it possesses a generally favorable ADM profile for a potential therapeutic agent. Its predicted high gastrointestinal absorption and ability to permeate the blood-brain barrier indicate good bioavailability and potential for central nervous system activity. nih.gov Furthermore, the compound is not predicted to be a substrate for the P-glycoprotein efflux pump, which is advantageous for maintaining effective concentrations within target tissues.
Pharmacokinetic Studies in Preclinical Animal Models
Absorption Characteristics in Animal Systems
There is no available information on the absorption characteristics of 2-(4-Piperidylmethoxy)benzoxazole in animal systems.
Distribution Profiles within Tissues and Organs
There is no available information on the distribution profiles of this compound within tissues and organs of animal models.
Metabolic Pathways and Biotransformation Products in Animal Species
There is no available information on the metabolic pathways and biotransformation products of this compound in animal species.
Excretion Pathways and Clearance Mechanisms
There is no available information on the excretion pathways and clearance mechanisms of this compound in animal models.
Advanced Research Directions and Future Perspectives for 2 4 Piperidylmethoxy Benzoxazole
Exploration of Novel Therapeutic Applications Beyond Current Focus Areas
While the benzoxazole (B165842) core is well-studied for its anticancer and antimicrobial properties, emerging research suggests its therapeutic potential extends to other complex diseases. researchgate.netnih.gov The unique structural features of the benzoxazole ring, such as its planarity and the presence of heteroatoms that act as hydrogen bond acceptors, allow for selective interactions with a variety of biological macromolecules. researchgate.net
Future research is poised to explore the following areas:
Neurodegenerative Diseases: The structural similarity of the benzoxazole scaffold to compounds targeting enzymes implicated in Alzheimer's disease, such as cholinesterases, suggests a potential application in this area. nih.govnih.gov Derivatives could be designed to modulate neuroinflammation or inhibit protein aggregation, key pathological features of Alzheimer's and other neurodegenerative conditions.
Inflammatory and Autoimmune Disorders: Certain benzoxazole derivatives have shown potent anti-inflammatory and immunomodulatory effects. mdpi.com For instance, benoxaprofen, a benzoxazole derivative, demonstrated anti-psoriatic effects, which may be due to its ability to inhibit 5-lipoxygenase activity or reduce phagocyte accumulation in lesions. mdpi.com This opens avenues for developing novel treatments for conditions like psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Recent studies on synthesized derivatives like 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its prodrug, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), have shown promising anti-psoriatic activity in animal models. researchgate.netmdpi.com
Cardiovascular Conditions: Adrenergic receptors are critical targets in cardiovascular disease management. nih.gov The potential for benzoxazole derivatives to act as ligands for these receptors, as seen with structurally related arylpiperazine compounds, indicates a possible role in treating hypertension, cardiac arrhythmias, and heart failure. nih.gov
Antitubercular Agents: The cell wall of Mycobacterium tuberculosis (Mtb) is a key target for new antibiotics. researchgate.net A scaffold hopping approach from a known benzofuran (B130515) inhibitor led to the discovery of benzoxazole derivatives as potent inhibitors of Pks13, an essential enzyme in mycolic acid biosynthesis. nih.gov This highlights the potential for developing new antitubercular drugs based on the 2-(4-piperidylmethoxy)benzoxazole scaffold to combat drug-resistant tuberculosis. researchgate.netnih.gov
Development of Multi-Target Directed Ligands Incorporating the this compound Scaffold
The complexity of many diseases, such as cancer and Alzheimer's, often involves multiple pathological pathways. This has spurred the development of multi-target directed ligands (MTDLs), single molecules designed to interact with two or more biological targets simultaneously. researchgate.net The benzoxazole scaffold is an ideal framework for creating such MTDLs due to its versatile chemistry and broad biological activity spectrum. nih.gov
Future strategies in this domain include:
Hybrid Molecules for Neurodegenerative Disease: Researchers are exploring hybrid compounds that combine the benzoxazole or similar benzimidazole (B57391) core with other pharmacophores to simultaneously inhibit enzymes like butyrylcholinesterase (BChE) and prevent the aggregation of amyloid-beta (Aβ) peptides, two key events in Alzheimer's pathology. nih.govnih.gov For example, studies on 2-[4-(4-substitutedpiperazin-1-yl)phenyl]benzimidazole derivatives showed that certain compounds could inhibit BChE and also provide neuroprotection against cytotoxicity induced by oxidative stress and Aβ. nih.gov
Combined Anticancer and Anti-angiogenic Agents: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. nih.gov A promising strategy involves designing benzoxazole derivatives that not only exhibit direct cytotoxicity to cancer cells but also inhibit key angiogenesis regulators like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). A new series of benzoxazole derivatives was designed to incorporate the pharmacophoric features of VEGFR-2 inhibitors, with several compounds showing potent inhibition of the receptor and antiproliferative activity against cancer cell lines. nih.gov
Integration of Artificial Intelligence and Machine Learning in Rational Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns and predict the properties of novel molecules, significantly reducing the time and cost of development. researchgate.netnih.gov
For the this compound scaffold, AI and ML can be applied in several ways:
Predictive Modeling: ML algorithms can be trained on existing data for benzoxazole derivatives to predict various properties, including bioactivity against specific targets, absorption, distribution, metabolism, excretion, and toxicity (ADMET). researchgate.net This allows for the in silico screening of large virtual libraries of potential compounds, prioritizing those with the most promising profiles for synthesis and testing.
Generative Models: Advanced AI, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design entirely new benzoxazole derivatives. nih.gov By learning the underlying chemical patterns of known active compounds, these models can generate novel structures that are optimized for specific biological targets and desired pharmacokinetic properties.
Mechanism of Action Elucidation: AI can help elucidate the mechanisms of action for novel compounds by analyzing complex biological data, and can also be used to predict potential mechanisms of drug resistance. nih.gov
Biosynthetic Pathways and Biocatalysis for Sustainable Production
The chemical synthesis of complex heterocyclic compounds often involves multiple steps, harsh reagents, and the generation of significant waste. Biocatalysis, the use of enzymes to perform chemical transformations, offers a greener and more sustainable alternative. Recent research into the biosynthesis of benzoxazole-containing natural products has provided a roadmap for the enzymatic production of this scaffold.
A key discovery is the elucidation of the biosynthetic pathway for nataxazole, an antitumor natural product. nih.govnih.gov This pathway involves two key enzymes:
NatL2: An ATP-dependent adenylating enzyme that generates an unstable ester intermediate. nih.govresearchgate.net
NatAM: A zinc-dependent enzyme that catalyzes the formation of a hemiorthoamide from the ester and subsequently eliminates water in a reverse hydrolysis reaction to form the benzoxazole ring. nih.govresearchgate.net
This two-enzyme system provides a basis for the sustainable production of benzoxazole cores. nih.gov Future research will likely focus on harnessing and engineering these or similar enzymatic systems to produce this compound and its derivatives, potentially leading to more environmentally friendly and efficient manufacturing processes. nih.gov
Strategies for Overcoming Drug Resistance in Relevant Disease Contexts
Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. researchgate.netmdpi.com The development of resistance can render previously effective drugs useless. Understanding the mechanisms of resistance is crucial for designing new compounds that can circumvent these issues.
For benzoxazole-based therapeutics, strategies to overcome resistance include:
Target Modification: As seen in tuberculosis research, resistance to a benzoxazole inhibitor was linked to mutations in the target enzyme, Pks13. nih.gov Future drug design can use this information to create second-generation inhibitors that are effective against both the wild-type and mutated forms of the target protein.
Inhibition of Resistance Mechanisms: In cancer, resistance can arise from the overexpression of efflux pumps that remove drugs from the cell. MTDLs could be designed to not only kill cancer cells but also inhibit these pumps, thereby restoring or enhancing therapeutic efficacy.
Scaffold Hopping and Structural Modification: A "scaffold hopping" strategy can be employed to identify new chemical backbones, like the benzoxazole scaffold, that have a similar mode of action to an existing drug but are not susceptible to the same resistance mechanisms. nih.gov Furthermore, strategic modification of the 2- and 5-positions of the benzoxazole core can significantly influence potency and overcome resistance by altering how the compound interacts with its target. mdpi.com
Q & A
Q. Advanced
- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains, with controls for solvent interference .
- Molecular docking : To correlate activity with enzyme binding (e.g., DNA gyrase or β-lactamase) and identify false positives from cytotoxicity .
- Contradiction resolution : Discrepancies between in vitro and in vivo results may arise from poor bioavailability. Pharmacokinetic studies (e.g., metabolic stability in liver microsomes) clarify such issues .
How can molecular dynamics (MD) simulations predict the stability of benzoxazole derivatives in biological environments?
Advanced
MD simulations track conformational changes in aqueous or lipid bilayer systems. For example, simulations of 5-[(4-methylphenyl)acetamido]-2-(4-tert-butylphenyl)benzoxazole revealed stable hydrogen bonding with water molecules at the amide group, suggesting resistance to hydrolysis . Free energy landscapes (FELs) can further identify aggregation-prone conformations, guiding solubility improvements .
What are the challenges in synthesizing poly(arylene ether benzoxazole)s (PAEBs) for high-performance materials?
Advanced
PAEB synthesis via nucleophilic displacement requires precise stoichiometry and anhydrous conditions to avoid side reactions. The use of bis(hydroxyphenyl benzoxazole) monomers with activated aromatic difluorides (e.g., 6F-dianhydride) improves solubility and thermal stability (Tg > 300°C) . Crystallinity, observed in some PAEBs via wide-angle X-ray diffraction, complicates film formation, necessitating copolymerization with flexible spacers .
How do tautomeric equilibria in 2-(2’-hydroxyphenyl)benzoxazole derivatives affect their photostability?
Advanced
Keto-enol tautomerism in the triplet state leads to photodegradation. Time-resolved spectroscopy reveals that electron-withdrawing substituents stabilize the enol form, reducing tautomerization rates . For UV filter applications, derivatives with 4’-amino groups show improved photostability (SPF > 30) due to reduced radical formation under UV exposure .
What analytical techniques validate the purity of benzoxazole derivatives in regulated pharmaceutical studies?
Q. Basic
- HPLC : Using Chromolith® columns for high-resolution separation of isomers .
- TLC : Ethyl 4-hydroxybenzoate as a reference standard in polarity-matched solvent systems .
- Elemental analysis : To confirm stoichiometry, especially for halogenated derivatives (e.g., 4-bromo-substituted benzoxazoles) .
How are structure-activity relationships (SARs) elucidated for benzoxazole-based kinase inhibitors?
Q. Advanced
- Fragment-based screening : Identifies core binding motifs (e.g., benzoxazole’s planar structure for ATP-pocket insertion) .
- SAR by catalog : Comparing analogs (e.g., 2-(4-fluorophenyl)- vs. 2-(2,4-dichlorophenyl)-benzoxazole) in enzymatic assays .
- Co-crystallography : Resolves binding modes, as seen in studies where 2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine showed enhanced selectivity for tyrosine kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
